Bicyclo[4.2.1]nonane
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Overview
Description
Bicyclo[4.2.1]nonane is a bicyclic hydrocarbon with a unique structure that consists of two fused rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
Bicyclo[4.2.1]nonane can be synthesized through various methods. One common approach involves the catalytic cycloaddition of alkynes to 1,3,5-cycloheptatriene and its derivatives . This method allows for the construction of the this compound skeleton with reactive functional substituents, which can be further modified for specific applications. Another method involves the [6π + 2π] cycloaddition of 1-benzoylcycloheptatriene under the action of a three-component catalytic system consisting of cobalt (II) acetylacetonate, zinc, and zinc iodide .
Industrial Production Methods
Industrial production of this compound typically involves large-scale catalytic cycloaddition reactions. The reaction conditions are optimized to ensure high yields and purity of the final product. The use of efficient catalysts and controlled reaction environments are crucial for the industrial synthesis of this compound .
Chemical Reactions Analysis
Types of Reactions
Bicyclo[4.2.1]nonane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive functional groups within the bicyclic structure .
Common Reagents and Conditions
Substitution: Halogenation reactions using reagents like bromine or chlorine can introduce halogen atoms into the this compound structure.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups present in the this compound derivatives. For example, oxidation reactions can yield ketones or carboxylic acids, while reduction reactions typically produce alcohols .
Scientific Research Applications
Bicyclo[4.2.1]nonane and its derivatives have numerous applications in scientific research. In chemistry, they are used as building blocks for the synthesis of more complex molecules . In biology and medicine, this compound derivatives exhibit significant biological activities, including antitumor properties . These compounds are also used in the development of new materials with unique properties, such as high thermal stability and mechanical strength .
Mechanism of Action
The mechanism of action of bicyclo[4.2.1]nonane derivatives involves their interaction with specific molecular targets and pathways. For instance, certain derivatives exhibit antitumor activity by inhibiting key enzymes involved in cell proliferation . The unique structure of this compound allows it to interact with biological molecules in a specific manner, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Bicyclo[3.3.1]nonane: This compound has a similar bicyclic structure but with different ring sizes and connectivity.
Bicyclo[4.3.0]nonane: Another related compound with a different arrangement of the carbon atoms in the bicyclic system.
Uniqueness
Bicyclo[4.2.1]nonane is unique due to its specific ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for various applications, particularly in the synthesis of complex organic molecules and the development of new materials .
Properties
CAS No. |
284-10-6 |
---|---|
Molecular Formula |
C9H16 |
Molecular Weight |
124.22 g/mol |
IUPAC Name |
bicyclo[4.2.1]nonane |
InChI |
InChI=1S/C9H16/c1-2-4-9-6-5-8(3-1)7-9/h8-9H,1-7H2 |
InChI Key |
KVLCIHRZDOKRLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2CCC(C1)C2 |
Origin of Product |
United States |
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